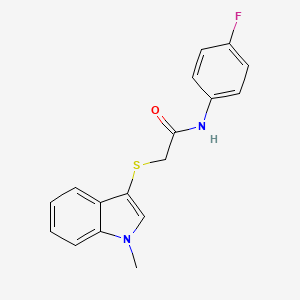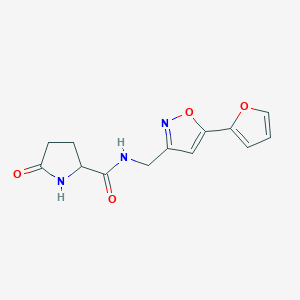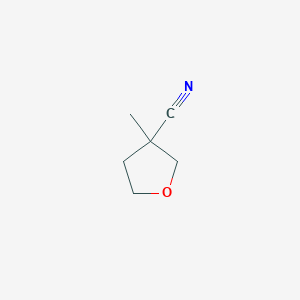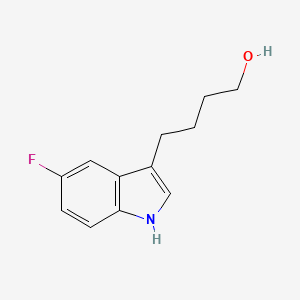
4-Bromo-1-(1-bromoethyl)-2-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Bromo-1-(1-bromoethyl)-2-(trifluoromethyl)benzene is a chemical compound that belongs to the class of halogenated benzene derivatives. It is commonly used in scientific research as a reagent and intermediate in organic synthesis. This compound has gained significant attention due to its unique properties and potential applications in various fields.
Scientific Research Applications
Organometallic Synthesis and Regioselectivity
Research by Mongin, Desponds, and Schlosser (1996) demonstrates the utility of bromo(trifluoromethyl)benzenes in organometallic synthesis. They explored the regioselectivity of metalation reactions adjacent to halogen substituents, showcasing the strategic use of this compound in synthesizing organometallic reagents with specific structural orientations. Their findings highlight the importance of controlling regioselectivity for the synthesis of complex organometallic compounds, where 4-Bromo-1-(1-bromoethyl)-2-(trifluoromethyl)benzene can serve as a versatile starting material (Mongin, Desponds, & Schlosser, 1996).
Structural Analysis via X-ray Crystallography
Jones, Kuś, and Dix (2012) conducted X-ray structure determinations of several bromo- and bromomethyl-substituted benzenes, including analogs of the subject compound. Their work elucidates the importance of Br···Br interactions, hydrogen bonding, and other non-covalent interactions in the solid-state packing of these compounds. This research is pivotal in understanding the structural characteristics and stability of brominated aromatic compounds, offering insights into their potential applications in materials science and molecular engineering (Jones, Kuś, & Dix, 2012).
Bromination Reactions
The synthesis and characterization of brominated aromatic compounds, including the target molecule, are crucial for applications ranging from organic synthesis to materials science. Z. Jing (2007) and Li Ying (2003) both discuss methodologies for brominating aromatic compounds, providing a foundational understanding of how such reactions are optimized and controlled. These studies are integral to the development of synthetic strategies for creating highly functionalized aromatic compounds for use in various chemical syntheses and industrial applications (Z. Jing, 2007); (Li Ying, 2003).
Properties
IUPAC Name |
4-bromo-1-(1-bromoethyl)-2-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Br2F3/c1-5(10)7-3-2-6(11)4-8(7)9(12,13)14/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRHZPCCAWPOBFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Br)C(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br2F3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-formyl-2,6-dimethylphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2637362.png)
![2-[(3As,7aS)-1,2,3,3a,5,6,7,7a-octahydropyrrolo[3,2-b]pyridin-4-yl]ethanol](/img/structure/B2637365.png)

![Tert-butyl N-[1-(2H-tetrazol-5-yl)propan-2-yl]carbamate](/img/structure/B2637367.png)

![Tert-butyl 2-[3-(2-bromophenoxy)-4-oxochromen-7-yl]oxyacetate](/img/structure/B2637370.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one](/img/structure/B2637371.png)

![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-bromophenyl)methanone](/img/structure/B2637375.png)


![N-[2-(3,5-dimethylisoxazol-4-yl)ethyl]-N,6-dimethyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2637379.png)
